molecular formula C26H35N3O4S B2867276 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide CAS No. 898461-22-8

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2867276
CAS No.: 898461-22-8
M. Wt: 485.64
InChI Key: XDFLWGRCDWCIGE-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 2,5-dimethylbenzenesulfonyl group at the 1-position, linked via an ethyl chain to an ethanediamide moiety. The ethanediamide is further connected to a 3-phenylpropyl substituent. The 2,5-dimethylbenzenesulfonyl group enhances steric bulk and may influence metabolic stability, while the ethanediamide linker provides hydrogen-bonding capabilities .

Properties

IUPAC Name

N'-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-20-13-14-21(2)24(19-20)34(32,33)29-18-7-6-12-23(29)15-17-28-26(31)25(30)27-16-8-11-22-9-4-3-5-10-22/h3-5,9-10,13-14,19,23H,6-8,11-12,15-18H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFLWGRCDWCIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a series of reactions, including cyclization and functional group modifications. The sulfonyl group is introduced via sulfonation reactions, and the oxalamide moiety is formed through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide and Amide-Based Analogs

Key Compounds :

  • N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, ID 13)
  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl} benzamide (, ID 14)

Structural Differences :

  • Both analogs replace the sulfonamide group with benzamide moieties.
  • Substituents on the phenyl rings differ: cyanomethoxy (ID 13) and propenyloxy (ID 14) versus 2,5-dimethylbenzenesulfonyl in the target compound.

Functional Implications :

  • The propenyloxy group (ID 14) may increase reactivity or metabolic susceptibility due to the unsaturated bond, contrasting with the stable sulfonamide in the target compound .

Piperidine-Ester Derivatives

Key Compounds :

  • Ethyl phenyl(piperidin-2-yl)acetate ()
  • Ethyl(fluorophenyl)(piperidin-2-yl)acetate ()

Structural Differences :

  • The target compound uses a sulfonamide and ethanediamide, whereas these analogs feature ester linkages.
  • Fluorophenyl substitution () introduces electronegativity, absent in the target’s dimethylbenzenesulfonyl group.

Functional Implications :

  • Esters (e.g., ethyl phenyl derivatives) are prone to hydrolysis, suggesting shorter half-lives compared to the sulfonamide-based target.
  • Fluorine in compounds enhances metabolic stability and binding to fluorophilic enzyme pockets, a trade-off vs. the target’s methyl groups, which prioritize steric hindrance .

Substituted Benzamide Derivatives with Variable Alkoxy Groups

Key Compounds :

  • (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, ID 15)
  • (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, ID 16)

Structural Differences :

  • Alkoxy groups (methoxy, ethoxy) replace the sulfonamide in the target.

Functional Implications :

  • Acetylation may reduce solubility, whereas the ethanediamide linker balances hydrophilicity .

Research Implications

The target compound’s sulfonamide and ethanediamide groups position it as a metabolically stable candidate with strong target engagement capabilities. However, analogs with fluorinated or alkoxy-substituted aromatic rings (e.g., ) offer alternative strategies for optimizing lipophilicity and selectivity. Future studies should prioritize in vitro assays to quantify binding affinities and metabolic rates across this structural family.

Biological Activity

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound with a multifaceted structure that suggests significant potential in medicinal chemistry. This article examines its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride, along with an ethanediamide moiety. Its molecular formula is C24H31N3O5SC_{24}H_{31}N_{3}O_{5}S, with a molecular weight of approximately 473.59 g/mol. The unique structure positions it as a candidate for various biological activities, particularly in the fields of antibacterial and anti-inflammatory research.

Property Value
Molecular FormulaC24H31N3O5S
Molecular Weight473.59 g/mol
Functional GroupsPiperidine, Sulfonamide

Antibacterial Properties

Preliminary studies suggest that compounds in this class exhibit significant antibacterial properties. For instance, related sulfone derivatives have shown effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . The compound's structural similarity to other active sulfonamides indicates potential for similar bioactivity.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may inhibit enzymes involved in inflammatory pathways. This suggests a possible role in reducing inflammation, making it a candidate for further pharmacological evaluation .

The mechanism of action likely involves the compound's interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound could modulate their activity, leading to therapeutic effects. The exact pathways remain to be elucidated through further research.

Case Studies and Research Findings

  • Study on Sulfone Derivatives : A study conducted by Li et al. (2020) synthesized various sulfone derivatives and evaluated their antibacterial activities. One derivative exhibited an EC50 value of 25 µg/mL against Xanthomonas oryzae, indicating strong antibacterial potential .
  • Comparative Analysis : A comparative analysis of related compounds showed that variations in the aryl substituents significantly affect biological activity. For example, N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide demonstrated different efficacy profiles compared to its counterparts .

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